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Compound of Interest

Compound Name: 4-Bromo-6-methoxypyrimidine

Cat. No.: B1376911 Get Quote

An In-depth Technical Guide to 4-Bromo-6-methoxypyrimidine: Properties, Reactivity, and

Applications in Drug Discovery

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-6-methoxypyrimidine, a

heterocyclic building block of significant interest to researchers and professionals in medicinal

chemistry and drug development. We will delve into its core chemical properties, explore its

reactivity with a focus on modern synthetic methodologies, and contextualize its application as

a strategic intermediate in the synthesis of complex molecular targets.

Core Physicochemical & Structural Properties
4-Bromo-6-methoxypyrimidine (CAS No: 69543-97-1) is a substituted pyrimidine featuring a

strategically positioned bromine atom, which serves as a versatile synthetic handle for carbon-

carbon and carbon-heteroatom bond formation.[1][2] The methoxy group, an electron-donating

substituent, modulates the electronic properties of the pyrimidine ring, influencing its reactivity.

Data Summary Table
For ease of reference, the key physicochemical properties are summarized below. This data is

essential for experimental design, including solvent selection, reaction temperature, and

analytical characterization.
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Property Value Source(s)

CAS Number 69543-97-1 [1][2]

Molecular Formula C₅H₅BrN₂O [1][3]

Molecular Weight 189.01 g/mol [1]

IUPAC Name 4-bromo-6-methoxypyrimidine [1]

Appearance
Off-white to light yellow solid

(typical)

SMILES COC1=CC(=NC=N1)Br [1][3]

InChIKey
OHIQMDUOTBJERV-

UHFFFAOYSA-N
[1][3]

Melting Point

Data not consistently reported;

requires experimental

verification.

Boiling Point

Data not available; likely to

decompose at atmospheric

pressure.

Solubility

Soluble in common organic

solvents like Dichloromethane,

Ethyl Acetate, THF, and

Dioxane.

Spectroscopic Signature
While specific spectra should always be acquired for each batch, the expected spectroscopic

characteristics are as follows:

¹H NMR: Key signals would include a singlet for the methoxy protons (-OCH₃) typically

around δ 3.9-4.1 ppm, and two distinct singlets or doublets for the two aromatic protons on

the pyrimidine ring (at C2 and C5).
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¹³C NMR: Signals corresponding to the five carbon atoms are expected, including the

methoxy carbon, the two CH carbons of the ring, and the two quaternary carbons (one

bonded to Br, the other to the OCH₃ group).

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

a molecule containing one bromine atom, with two major peaks of nearly equal intensity at

m/z values corresponding to the [M]⁺ and [M+2]⁺ ions, separated by 2 Da.[4]

Synthesis and Reactivity: A Versatile Synthetic Hub
The synthetic utility of 4-Bromo-6-methoxypyrimidine is anchored in the reactivity of its C-Br

bond, primarily in palladium-catalyzed cross-coupling reactions. The pyrimidine ring is an

electron-deficient aromatic system, which makes its halogenated derivatives highly reactive

substrates for these transformations.[5]

Key Synthetic Transformations
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Aryl/Heteroaryl
Pyrimidines

 Suzuki Coupling
(Ar-B(OH)₂, Pd Cat.)

Aminopyrimidines

 Buchwald-Hartwig
(R₂NH, Pd Cat.)

Alkenylpyrimidines

 Heck Coupling
(Alkene, Pd Cat.)

Alkynylpyrimidines

 Sonogashira Coupling
(Alkyne, Pd/Cu Cat.)

Click to download full resolution via product page

Caption: Core reactivity pathways of 4-Bromo-6-methoxypyrimidine.

Synthesis Routes
While commercially available, understanding its synthesis provides context for potential

impurities. A common conceptual approach involves the selective halogenation of a pyrimidine

precursor. For instance, multi-step syntheses often start from more readily available

dihalopyrimidines, where one halogen is selectively substituted before the second is used in
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subsequent coupling reactions.[5] One-pot methods for synthesizing bromopyrimidines from

acyclic precursors under the influence of dry hydrogen bromide have also been developed,

offering an alternative route.[6]

Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent is the primary site of reactivity, making this compound an ideal

substrate for building molecular complexity.

This reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds.[7] It

couples the bromopyrimidine with an organoboron reagent (boronic acid or ester) in the

presence of a palladium catalyst and a base.[8]

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is

critical for achieving high yields. For an electron-deficient heterocycle like a pyrimidine, a

catalyst system like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a

phosphine ligand (e.g., SPhos, XPhos) is often effective. The base (e.g., K₂CO₃, Cs₂CO₃) is

required to activate the boronic acid for the transmetalation step.[8] Microwave-assisted

protocols can significantly accelerate these reactions.[5]

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[9]

[10] This reaction couples the bromopyrimidine with a primary or secondary amine, enabling

the facile synthesis of substituted aminopyrimidines, a common motif in kinase inhibitors and

other drug classes.[11]

Expert Insight: The success of this transformation hinges on the selection of a bulky,

electron-rich phosphine ligand that facilitates both the oxidative addition of the C-Br bond to

the Pd(0) center and the final reductive elimination step to form the C-N bond.[12][13] A

strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium

bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.mdpi.com/2073-4344/11/4/439
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-99-8654
https://m.youtube.com/watch?v=l5LRdwZRT6E
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.mdpi.com/2073-4344/11/4/439
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820437/
https://www.jk-sci.com/blogs/resource-center/buchwald-hartwig-cross-coupling-1
https://www.researchgate.net/publication/354920192_Evidence_for_cocktail-type_catalysis_in_Buchwald-Hartwig_reaction_A_mechanistic_study
https://www.jk-sci.com/blogs/resource-center/buchwald-hartwig-cross-coupling-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buchwald-Hartwig Catalytic Cycle
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Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs.[11] Halogenated pyrimidines like 4-Bromo-6-methoxypyrimidine are

therefore valuable intermediates. They serve as precursors to compounds investigated as

anticancer agents (e.g., kinase inhibitors), anti-infectives, and central nervous system

modulators.[11][14] For example, the synthesis of Macitentan, a dual endothelin receptor

antagonist, relies on a related 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate,

showcasing the industrial relevance of this class of compounds.[15][16]

Field-Proven Experimental Protocols
The following protocols are provided as self-validating templates. Researchers should perform

their own optimization based on the specific coupling partners used.

Protocol 1: General Procedure for Suzuki-Miyaura
Coupling
This protocol outlines a typical microwave-assisted Suzuki coupling.
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Start

1. Reagent Prep
- Add 4-Bromo-6-methoxypyrimidine (1 eq)

- Add Boronic Acid (1.2 eq)
- Add Base (e.g., K₂CO₃, 2.5 eq)

 to microwave vial.

2. Solvent & Degas
- Add Solvent (e.g., Dioxane/H₂O)

- Sparge with Argon for 10 min.

3. Catalyst Addition
- Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

 under Argon counterflow.

4. Reaction
- Seal vial.

- Heat in microwave reactor
 (e.g., 120°C, 30 min).

5. Work-up
- Cool to RT.

- Dilute with EtOAc.
- Wash with H₂O, then brine.

- Dry over Na₂SO₄.

6. Purification
- Filter and concentrate.

- Purify by column chromatography.

End
(Characterize Product)

Click to download full resolution via product page

Caption: Experimental workflow for a microwave-assisted Suzuki coupling.
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Step-by-Step Methodology:

Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 4-
Bromo-6-methoxypyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5

eq), and potassium carbonate (2.5 eq).

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The reaction

concentration should be approximately 0.1 M. Seal the vial with a septum and sparge the

mixture with a stream of argon for 10-15 minutes to remove dissolved oxygen, which can

deactivate the palladium catalyst.

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for

example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

Reaction: Securely cap the vial and place it in the microwave reactor. Heat the reaction

mixture to 100-120°C for 20-40 minutes. Trustworthiness Check: Monitor the reaction

progress by TLC or LC-MS to confirm consumption of the starting material.

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

Transfer to a separatory funnel and wash sequentially with water and saturated sodium

chloride (brine).

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting crude residue by flash column chromatography

on silica gel to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig
Amination
This protocol describes a standard thermal heating procedure for C-N bond formation.

Step-by-Step Methodology:

Inert Atmosphere Setup: In an oven-dried Schlenk flask under an argon atmosphere, add

sodium tert-butoxide (1.4 eq).
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Reagent Addition: Add 4-Bromo-6-methoxypyrimidine (1.0 eq), the desired amine (1.2 eq),

the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos,

0.08 eq).

Solvent Addition: Add anhydrous, degassed toluene via syringe.

Reaction: Seal the flask and heat the mixture in an oil bath at 80-110°C. Trustworthiness

Check: The reaction is often accompanied by a color change. Monitor for completion using

TLC or LC-MS (typically 4-24 hours).

Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated

aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate. Purify the crude material via flash column chromatography.

Safety and Handling
4-Bromo-6-methoxypyrimidine must be handled with appropriate personal protective

equipment (PPE) in a well-ventilated fume hood.[17]

Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It causes

skin and serious eye irritation and may cause respiratory irritation.[1][17][18][19][20]

GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[1][17]

Recommended PPE: Chemical-resistant gloves (e.g., nitrile), safety glasses with side-

shields or goggles, and a lab coat are mandatory.[17][19]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17][20]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[17][18]

Conclusion
4-Bromo-6-methoxypyrimidine is a high-value synthetic intermediate whose utility is defined

by the predictable and versatile reactivity of its carbon-bromine bond. Its proficiency in
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cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination

makes it an essential tool for medicinal chemists. By understanding its fundamental properties

and applying robust, field-proven protocols, researchers can effectively leverage this building

block to accelerate the discovery and development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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